2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Some compounds with similar structures to the queried chemical have been synthesized using various techniques, demonstrating the versatility of pyrazolopyrimidine derivatives in chemical synthesis. For instance, the synthesis of dihydrotetrazolopyrimidine derivatives through a Biginelli reaction between specific aldehydes, ethyl acetoacetate, and 5-aminotetrazole showcases the synthetic approaches to creating pyrazolo[1,5-a]pyrimidine compounds with potential scientific applications (Hery Suwito et al., 2018).
Chemical Reactivity and Modification
The reactivity of substituted N-aminopyridinium salts leading to s-triazoloquinolinium derivatives highlights the potential for creating novel compounds with modified pyrazolopyrimidine cores for specific scientific applications (S. Bátori et al., 1990).
Biological Activities and Applications
Antihypertensive Agents
Some triazolopyrimidines, closely related in structure, have been investigated for their antihypertensive properties, suggesting potential therapeutic applications for cardiovascular diseases (S. M. Bayomi et al., 1999).
Anticancer Activities
Pyrazolopyrimidines have been synthesized and evaluated for their anticancer activities. For example, novel pyrazolopyrimidines derivatives showed promising anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation studies (A. Rahmouni et al., 2016).
Antimicrobial and Antifungal Properties
Some derivatives of 1,2,4-triazole, structurally related to the compound of interest, have been synthesized and showed good or moderate activities against various microorganisms, suggesting applications in antimicrobial and antifungal research (H. Bektaş et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to target the d1 protein of photosystem-ii (ps-ii) in plants .
Mode of Action
Compounds with similar structures have been shown to bind at the qb binding site of the d1 protein of photosystem-ii (ps-ii), which blocks the electron transfer in photosynthesis .
Biochemical Pathways
The compound’s interaction with its target affects the photosynthesis pathway. By binding to the D1 protein of photosystem-II (PS-II), it blocks the electron transfer, disrupting the photosynthesis process .
Result of Action
The result of the compound’s action is the disruption of the photosynthesis process in plants. This can lead to the death of the plant, which is why similar compounds are used as herbicides .
Properties
IUPAC Name |
2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(26(21)24-18)22-9-10-25-11-13-27-14-12-25/h4-8,15,22H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVYMYJLPPTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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